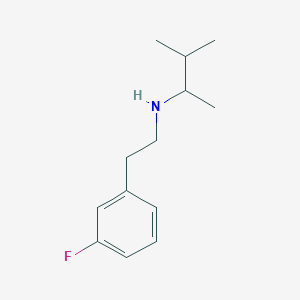
n-(3-Fluorophenethyl)-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenethyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom on the phenethyl group and a methylbutan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenethyl)-3-methylbutan-2-amine typically involves the reaction of 3-fluorophenethylamine with 3-methylbutan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluorophenethyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Aplicaciones Científicas De Investigación
N-(3-Fluorophenethyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorophenethyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom on the phenethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Fluorophenethyl)dodecanamide
- N-(3-Fluorophenethyl)thiophene-2-carboximidamide
- N-(3-Fluorophenethyl)aminopyridine derivatives
Uniqueness
N-(3-Fluorophenethyl)-3-methylbutan-2-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenethyl group and a methylbutan-2-amine backbone
Propiedades
Fórmula molecular |
C13H20FN |
|---|---|
Peso molecular |
209.30 g/mol |
Nombre IUPAC |
N-[2-(3-fluorophenyl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)11(3)15-8-7-12-5-4-6-13(14)9-12/h4-6,9-11,15H,7-8H2,1-3H3 |
Clave InChI |
MGSZKIICRNQELE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NCCC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

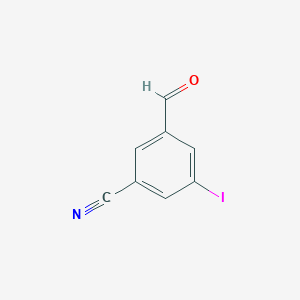
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
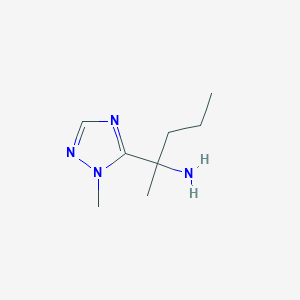
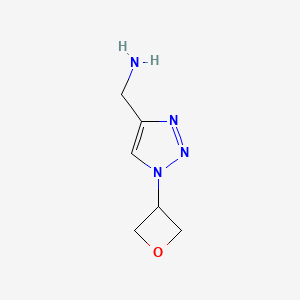
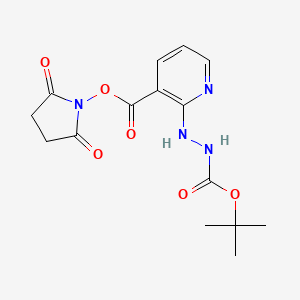
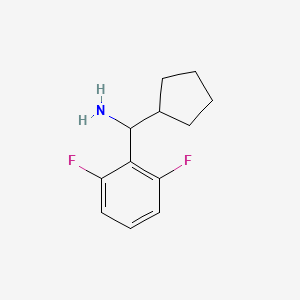

![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)

![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
